Methyl 5-[(2-oxocyclopentyl)methyl]furan-2-carboxylate
Overview
Description
Methyl 5-[(2-oxocyclopentyl)methyl]furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methyl ester group and a 2-oxocyclopentylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(2-oxocyclopentyl)methyl]furan-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with 2-oxocyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2-oxocyclopentyl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the 2-oxocyclopentylmethyl moiety can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, and various substituted esters or amides.
Scientific Research Applications
Methyl 5-[(2-oxocyclopentyl)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-[(2-oxocyclopentyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring and the ester group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler derivative with similar reactivity but lacking the 2-oxocyclopentylmethyl group.
Dimethyl furan-2,5-dicarboxylate: Contains two ester groups and is used in similar applications.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A derivative with additional functional groups that confer different properties and applications.
Uniqueness
Methyl 5-[(2-oxocyclopentyl)methyl]furan-2-carboxylate is unique due to the presence of the 2-oxocyclopentylmethyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
methyl 5-[(2-oxocyclopentyl)methyl]furan-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)11-6-5-9(16-11)7-8-3-2-4-10(8)13/h5-6,8H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTMWDJLYFXKEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CC2CCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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